4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid
Description
4-[(5-Acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid is a thiazole derivative characterized by a 1,3-thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively. The compound features a butanoic acid chain linked to the thiazole core via an amino group. The compound is commercially available (Santa Cruz Biotechnology, Catalog # sc-348647) as a research chemical, with pricing starting at $266 for 1 g .
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-6-9(7(2)13)16-10(12-6)11-5-3-4-8(14)15/h3-5H2,1-2H3,(H,11,12)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPLFCRVSBFDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCCC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiourea and α-haloketones, under acidic or basic conditions.
Amination: The amino group is introduced through nucleophilic substitution reactions, where the thiazole derivative reacts with an appropriate amine.
Butanoic Acid Addition: The final step involves the coupling of the thiazole derivative with butanoic acid or its derivatives under suitable conditions, such as using coupling reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.
Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted thiazole derivatives.
Scientific Research Applications
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic Acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Compound 1 : 4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid (PHX)
- Structure: Contains a 1,3-oxazole ring substituted with a phenyl group at position 2 and a ketone at position 3. The butanoic acid chain is connected via a methyleneamino linker.
- Key Differences: Heterocycle: Oxazole (O in ring) vs. thiazole (S in ring) in the target compound. Substituents: Phenyl group (PHX) vs. acetyl and methyl groups (target compound).
Compound 2 : 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
- Structure: A benzoimidazole core with a benzyl(2-hydroxyethyl)amino substituent and a butanoic acid chain.
- Key Differences :
- Core Heterocycle : Benzoimidazole (fused benzene and imidazole) vs. thiazole.
- Functional Groups : Hydroxyethyl and benzyl groups (Compound 2) vs. acetyl and methyl groups (target compound).
- Synthesis : Compound 2 is synthesized via hydrolysis of an ethyl ester intermediate under basic conditions , a pathway that may also apply to the target compound.
Pharmacological and Physicochemical Comparisons
Functional Group Impact on Properties
- Thiazole vs. Oxazole : The sulfur atom in thiazole increases lipophilicity and metabolic stability compared to oxazole, which may enhance membrane permeability .
- Acetyl vs. Phenyl Substituents : The acetyl group in the target compound may participate in hydrogen bonding, whereas the phenyl group in PHX contributes to π-π stacking interactions .
Biological Activity
4-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)amino]butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H14N2O3S
- Molecular Weight : 242.29 g/mol
- Structure : The compound features a thiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- GABA Transport Inhibition : Research indicates that compounds similar to this compound may inhibit GABA uptake, affecting neurotransmitter balance and potentially alleviating neuropathic pain .
- Antitumor Activity : Thiazole derivatives have shown promise in cancer research. For instance, structural modifications in thiazole-containing compounds have been linked to enhanced cytotoxicity against various cancer cell lines . The presence of electron-donating groups in the thiazole structure often correlates with increased antitumor efficacy.
Anticonvulsant Activity
Studies on thiazole derivatives indicate potential anticonvulsant properties. For example, certain thiazole-based compounds have demonstrated significant protection against seizures in animal models, suggesting that this compound could exhibit similar effects .
Antitumor Activity
Thiazoles are recognized for their anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines with promising results:
| Compound | Cell Line Tested | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 (skin cancer) | 1.98 ± 1.22 |
| Compound B | U251 (glioblastoma) | 23.30 ± 0.35 |
| Compound C | WM793 (melanoma) | >1000 |
These findings suggest that modifications in the thiazole structure can enhance cytotoxicity and selectivity against specific cancer types .
Case Studies
- Neuropathic Pain Management : In a study focusing on GABA transporters, certain derivatives exhibited selective inhibition of mGAT subtypes, indicating their potential use in treating neuropathic pain by modulating GABAergic signaling .
- Anticancer Properties : A series of synthesized thiazole derivatives were evaluated for their anticancer activity against multiple cell lines, revealing that specific substitutions on the thiazole ring significantly influenced their potency and selectivity .
Q & A
Q. Optimization Strategies :
- Use protecting groups (e.g., tert-butyl) to prevent side reactions.
- Purify intermediates via column chromatography or recrystallization.
- Monitor reaction progress with TLC or HPLC.
Basic: What spectroscopic techniques are used to characterize this compound?
Answer:
Key analytical methods include:
| Technique | Application | Example Data |
|---|---|---|
| ¹H NMR | Confirms structural integrity and substituent positions. | δ 7.28–7.43 (m, aromatic protons) ; δ 9.05 (s, CH=N) . |
| HRMS | Validates molecular weight and fragmentation patterns. | m/z 305 (M+1) for thiazole derivatives . |
| Elemental Analysis | Verifies purity and stoichiometry. | C: 47.35%, H: 2.65% (calculated vs. observed) . |
Basic: What are the solubility and stability considerations for this compound?
Answer:
- Solubility : Polar solvents like ethanol, DMSO, or glacial acetic acid are recommended based on analogous thiazole derivatives . Test solubility gradients (e.g., 10–100 mg/mL in DMSO).
- Stability : Store at –20°C under inert atmosphere. Avoid prolonged exposure to light or moisture, which may degrade the acetyl or thiazole moieties .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., nucleophilic substitution at the thiazole ring) .
- Reaction Path Search : Apply algorithms like GRRM to explore transition states and intermediates .
- Data-Driven Design : Integrate experimental results (e.g., substituent effects from Method E/F) into machine learning models to predict optimal reaction conditions .
Advanced: What strategies address low yields in multi-step synthesis of thiazole derivatives?
Answer:
| Issue | Solution | Evidence |
|---|---|---|
| Low Intermediate Solubility | Introduce fluorinated groups (e.g., 2-fluoropropan-2-yl) to enhance solubility . | Method F achieved 76% yield vs. 36% in Method E . |
| Side Reactions | Use tert-butyl esters as protecting groups to minimize hydrolysis . | |
| Purification Challenges | Employ preparative HPLC with C18 columns for polar intermediates . |
Advanced: How do substituents on the thiazole ring influence biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., acetyl): Enhance binding to Rho kinase, as seen in IC₅₀ values of 19b–19e derivatives .
- Hydrophobic Substituents (e.g., cyclopropyl): Improve membrane permeability .
- Experimental Design : Synthesize analogs with varied aryl/alkyl groups and test in enzyme inhibition assays .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Data Normalization : Control for assay conditions (e.g., pH, temperature) and cell lines.
- Structural Validation : Re-characterize compounds (via NMR/HRMS) to confirm batch consistency .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized statistical models .
Advanced: How to design experiments to elucidate reaction mechanisms for derivatives?
Answer:
- Isotopic Labeling : Use ¹³C or ²H to track reaction pathways (e.g., acyl transfer in acetylated thiazoles).
- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to identify rate-determining steps .
- Computational Validation : Cross-verify experimental data with DFT-calculated activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
